![molecular formula C20H13NS B14758068 14H-Dibenzo[a,h]phenothiazine CAS No. 226-52-8](/img/structure/B14758068.png)
14H-Dibenzo[a,h]phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14H-Dibenzo[a,h]phenothiazine is an organic compound with the molecular formula C20H13NS. It belongs to the class of phenothiazines, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fused tricyclic system containing sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 14H-Dibenzo[a,h]phenothiazine typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of diphenylamines. This process can be catalyzed by various oxidizing agents, such as iodine or ferric chloride, under controlled conditions . Another approach involves the condensation of 1,2-diaminobenzenes with suitable carbonyl compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative cyclization processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 14H-Dibenzo[a,h]phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at specific positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
14H-Dibenzo[a,h]phenothiazine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 14H-Dibenzo[a,h]phenothiazine involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in redox reactions, which can modulate various biological processes . For example, it can act as a photoredox catalyst, facilitating the transfer of electrons in chemical reactions . Additionally, its ability to undergo reversible redox processes makes it a valuable component in optoelectronic devices .
Comparación Con Compuestos Similares
Phenothiazine: The parent compound of 14H-Dibenzo[a,h]phenothiazine, known for its diverse applications in medicine and industry.
Dibenzo[a,j]phenothiazine: A closely related compound with similar structural features and applications.
Benzo[b]phenothiazine: Another derivative with unique photophysical properties.
Uniqueness: this compound stands out due to its extended conjugation and unique redox properties. These characteristics make it particularly useful in applications requiring efficient electron transfer and photoredox catalysis .
Propiedades
Número CAS |
226-52-8 |
|---|---|
Fórmula molecular |
C20H13NS |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
2-thia-13-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene |
InChI |
InChI=1S/C20H13NS/c1-3-7-15-13(5-1)10-12-18-19(15)21-17-11-9-14-6-2-4-8-16(14)20(17)22-18/h1-12,21H |
Clave InChI |
USOPEIDRWCIIHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2NC4=C(S3)C5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14757993.png)
![(1S,4R,7R,9R,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol](/img/structure/B14757998.png)

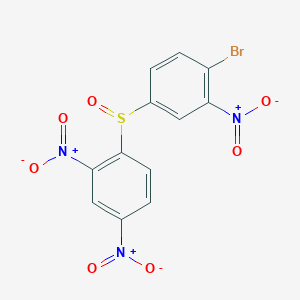
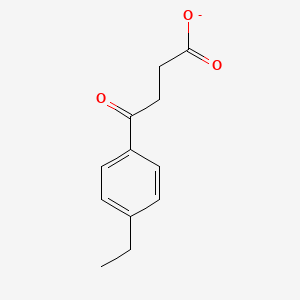
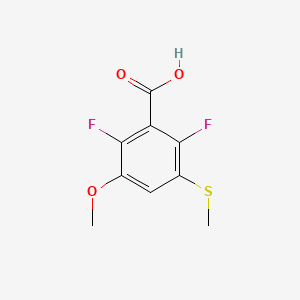
![(Dimethylamino)[(dimethylcarbamoyl)disulfanyl]thioxomethane](/img/structure/B14758058.png)
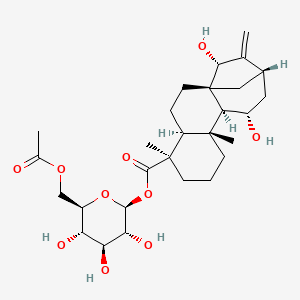
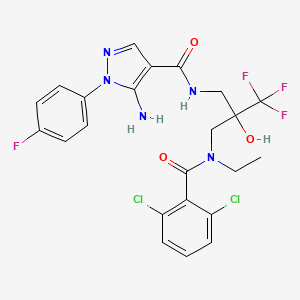


![3-Methyl-2-(4-nitro-phenyl)-5-phenyl-3,5-dihydro-thieno[2,3-d]pyrimidine-4,6-dione](/img/structure/B14758093.png)

